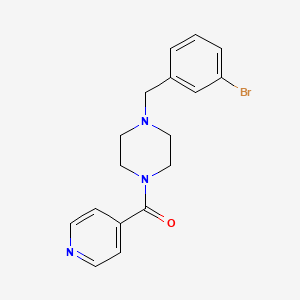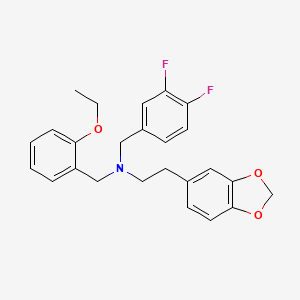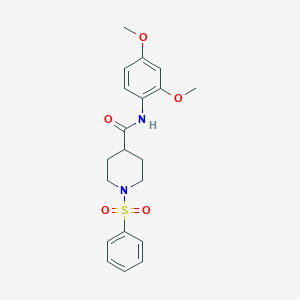![molecular formula C20H19ClN2O6S2 B3554466 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3554466.png)
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide
Descripción general
Descripción
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide, commonly known as “Compound X”, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in various scientific research fields, including cancer research, cardiovascular research, and neuroscience. In cancer research, Compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular research, Compound X has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension. In neuroscience, Compound X has been found to modulate neurotransmitter release and may have potential applications in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of various enzymes and signaling pathways. Compound X has been found to inhibit carbonic anhydrase, which plays a role in regulating pH and ion transport. It also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, Compound X has been found to modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antiplatelet effects. It also has vasodilatory effects and may improve endothelial function. In addition, Compound X has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It also has a well-characterized mechanism of action and has been extensively studied for its biochemical and physiological effects. However, there are also some limitations to the use of Compound X in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its effects may be cell-type specific, which can make it challenging to generalize findings across different cell types.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration route of Compound X for cancer treatment. Another area of interest is its potential applications in the treatment of neurological disorders. Further studies are needed to determine the effects of Compound X on different neurotransmitter systems and to identify potential therapeutic targets. Additionally, studies are needed to determine the long-term safety and efficacy of Compound X in humans.
Propiedades
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6S2/c1-28-19-12-11-18(13-20(19)29-2)31(26,27)23-16-7-9-17(10-8-16)30(24,25)22-15-5-3-14(21)4-6-15/h3-13,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERMEEJRRBRDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3554383.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B3554384.png)


![8,8,10,10-tetramethyl-2-(1-naphthyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3554412.png)
![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3554423.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554429.png)
![5-bromo-N-[1-(5-bromo-2-furoyl)-3-methyl-2(1H)-pyridinylidene]-2-furamide](/img/structure/B3554430.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B3554447.png)
![5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3554451.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3554471.png)

